5-Bromo-2-hydrazinyl-3-methylpyridine

Description

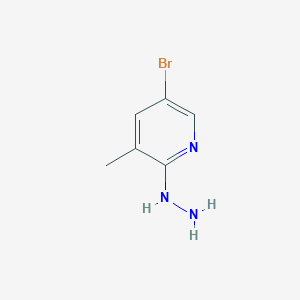

5-Bromo-2-hydrazinyl-3-methylpyridine (CAS: 1216259-76-5) is a brominated pyridine derivative featuring a hydrazinyl group at position 2, a methyl group at position 3, and a bromine atom at position 5. This compound is commercially available with a purity of 98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science . The hydrazinyl group enhances nucleophilicity, enabling its use in condensation reactions, such as forming hydrazones or heterocyclic scaffolds.

Structure

2D Structure

Properties

IUPAC Name |

(5-bromo-3-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-2-5(7)3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCYKIQCCAIZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

The synthesis of BHMP typically involves the hydrazination of 5-bromo-2-methylpyridine. This reaction can be catalyzed by various reagents under controlled conditions to yield high purity and yield of the target compound. The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing the synthesis process.

Antimicrobial Properties

Research indicates that compounds derived from pyridine, including BHMP, exhibit significant antimicrobial activity. Various studies have demonstrated that pyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, pyridine compounds have been shown to possess activity against Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

BHMP has also been investigated for its anticancer properties. Recent studies have shown that hydrazine derivatives can induce apoptosis in cancer cells by disrupting cellular processes and inhibiting key signaling pathways. For example, derivatives similar to BHMP have demonstrated inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with some compounds showing IC50 values in the low micromolar range .

Anti-Thrombolytic Activity

In addition to antimicrobial and anticancer activities, BHMP derivatives have been evaluated for their anti-thrombolytic properties. Certain studies reported that specific pyridine derivatives exhibit significant inhibition of clot formation, suggesting their potential use in treating thrombotic disorders .

Material Science Applications

Beyond biological applications, BHMP is being explored in material science for its potential use as a chiral dopant in liquid crystal displays (LCDs). The unique electronic properties of pyridine derivatives allow them to influence the alignment of liquid crystals, which is crucial for improving the performance of LCDs .

Summary of Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives, including BHMP, demonstrated their effectiveness against a panel of bacteria and fungi. The results indicated that modifications to the hydrazine group significantly enhanced antimicrobial activity.

Case Study 2: Anticancer Mechanism

Research into the mechanism of action revealed that BHMP induces cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways. This finding provides insight into its potential development as a therapeutic agent against specific cancers.

Mechanism of Action

The mechanism by which 5-Bromo-2-hydrazinyl-3-methylpyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with cellular targets through binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact: Replacing hydrazinyl (NHNH₂) with amino (NH₂) or methoxy (OCH₃) groups modifies solubility and hydrogen-bonding capacity. Hydrazinyl derivatives exhibit stronger nucleophilicity, favoring condensation reactions, whereas methoxy groups enhance lipophilicity .

Physical and Chemical Properties

Notes:

- Hydrazinyl derivatives are expected to exhibit higher polarity and lower thermal stability compared to methoxy or amino analogues due to the reactive NHNH₂ group.

Biological Activity

5-Bromo-2-hydrazinyl-3-methylpyridine is a brominated pyridine derivative with significant potential in various biological applications. Its unique structural features, including a hydrazine group and a bromine atom, contribute to its reactivity and biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

Chemical Formula : C₆H₈BrN₃

Molecular Weight : 202.05 g/mol

The compound is synthesized through methods such as bromination and hydrazination, often starting from 5-methylnicotinic acid. The overall yield can reach up to 65.9% depending on the reaction conditions used.

Biological Properties

This compound exhibits a range of biological activities, notably:

- Antimicrobial Activity : Studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's derivatives have shown promising results in inhibiting microbial growth, which is critical in developing new antibiotics .

- Anticancer Activity : Research has highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have demonstrated significant inhibitory effects on cancer cell lines, including non-small cell lung cancer . The mechanism often involves the inhibition of specific cellular pathways that promote tumor growth.

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins within biological systems. The hydrazine group may facilitate binding to specific targets, leading to altered biochemical pathways. For example:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival.

- Anticancer Mechanism : It potentially inhibits key signaling pathways involved in cell proliferation and survival, such as VEGFR-2 inhibition observed in some studies .

Case Studies and Research Findings

- Antibacterial Studies : A comprehensive evaluation of the compound's antibacterial properties revealed minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains . This indicates a moderate to strong antibacterial potential that warrants further exploration.

- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives could inhibit the growth of MCF-7 breast cancer cells with IC50 values as low as 7.17 µM. This highlights the compound's potential in cancer therapeutics .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Iodo-2-hydrazinyl-3-methylpyridine | Iodine substituent instead of bromine | Potentially different reactivity due to iodine |

| 2-Hydrazinyl-3-methylpyridine | Lacks bromine substituent | More straightforward synthesis |

| 5-Bromo-2-amino-3-methylpyridine | Amino group instead of hydrazinyl | Different biological activity profile |

These comparisons illustrate the diverse reactivity patterns and biological activities that can arise from slight structural modifications.

Preparation Methods

The synthesis of 5-bromo-2-hydrazinyl-3-methylpyridine generally begins with the preparation of 5-bromo-2-methylpyridine or closely related precursors, followed by introduction of the hydrazinyl group at the 2-position. Two major synthetic approaches dominate the literature:

Detailed Synthetic Procedures

Preparation of 5-Bromo-2-Methylpyridine (Key Intermediate)

Condensation and Reduction Route (Patent CN101560183B)

Step 1: Formation of 5-nitro-2-methylpyridine

- Diethyl malonate is reacted with sodium (or other alkali metals) to form a salt.

- 5-nitro-2-chloropyridine is added dropwise to this salt solution, inducing a condensation reaction.

- The product undergoes acid-catalyzed decarboxylation to yield 5-nitro-2-methylpyridine.

Step 2: Reduction to 5-amino-2-methylpyridine

- Hydrogenation of 5-nitro-2-methylpyridine is carried out under Pd/C catalysis at 15–40 °C.

- The reaction mixture is filtered and solvent removed to isolate 5-amino-2-methylpyridine.

Step 3: Bromination to 5-bromo-2-methylpyridine

- 5-amino-2-methylpyridine is converted to its salt with acid and cooled to 0 to -10 °C.

- Bromine is added, followed by sodium nitrite in aqueous solution.

- The mixture is basified, extracted, dried, and evaporated to yield 5-bromo-2-methylpyridine.

This method features mild reaction conditions, good catalytic efficiency, and high overall yields suitable for industrial scale-up. It minimizes by-products and simplifies purification steps.

Esterification and Hofmann Degradation Route (Patent CN101514184A)

Step 1: Esterification

- 6-methyl-3-pyridinecarboxylic acid reacts with ethanol in the presence of acid at 30–80 °C to form the ethyl ester.

Step 2: Ammonolysis

- The ester undergoes ammonolysis with aqueous ammonia to produce 6-methyl-3-pyridinecarboxamide.

Step 3: Hofmann Degradation

- The amide is subjected to Hofmann degradation to yield 6-methyl-3-aminopyridine.

Step 4: Bromination

- The amino compound is brominated using brominating reagents to afford 5-bromo-2-methylpyridine.

This route avoids formation of 3-position isomers, reducing separation burdens. It also circumvents the use of acyl chlorides, lowering environmental impact and improving safety. The process is noted for high yields, mild conditions, and cost efficiency.

Comparative Data Table of Key Preparation Steps

| Step | Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 5-Nitro-2-methylpyridine synthesis | Condensation of diethyl malonate salt and 5-nitro-2-chloropyridine | Sodium, diethyl malonate, acidic decarboxylation | High yield, scalable | Requires handling of reactive metals |

| Reduction to 5-amino-2-methylpyridine | Pd/C catalyzed hydrogenation | Pd/C, H2, 15–40 °C | Mild, selective | Requires hydrogenation setup |

| Bromination to 5-bromo-2-methylpyridine | Salt formation, bromine, sodium nitrite | Acid, 0 to -10 °C | High purity, minimizes isomers | Requires low temperature control |

| Esterification & Hofmann degradation | 6-methyl-3-pyridinecarboxylic acid + ethanol + NH3 | Acid catalyst, 30–80 °C | Avoids 3-position isomers, eco-friendly | Multi-step, longer process |

| Hydrazinylation | Nucleophilic substitution with hydrazine | Hydrazine hydrate, polar solvent, heat | Direct introduction of hydrazinyl group | Requires careful control to avoid overreaction |

Research Findings and Optimization Notes

The condensation and reduction route (CN101560183B) is well-suited for industrial production due to its high yield and relatively simple purification steps. The use of Pd/C catalyst in the hydrogenation step ensures selective reduction of the nitro group without affecting the methyl or pyridine ring.

The esterification-Hofmann degradation route (CN101514184A) is advantageous for avoiding positional isomers and environmental pollutants associated with acyl chlorides. The Hofmann degradation step efficiently converts amides to amines with high selectivity.

Hydrazinylation reactions require optimization of temperature and solvent to prevent side reactions such as over-substitution or ring degradation. Polar aprotic solvents and moderate heating are commonly employed.

Salt formation of intermediates (e.g., triflic acid salts) can improve stability and handling during isolation and storage, as exemplified in related bromopyridine derivatives.

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-hydrazinyl-3-methylpyridine, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pyridine precursor followed by hydrazine substitution. For example, bromination of 2-amino-3-methylpyridine using bromine in acetic acid yields intermediates like 2-amino-5-bromo-3-methylpyridine, which can undergo hydrazine substitution under reflux conditions . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Temperature : Hydrazine reactions often require 80–100°C to avoid side products like diazonium salts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the hydrazinyl derivative .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the hydrazinyl group (δ 3.5–4.0 ppm for NH) and bromine’s deshielding effects on adjacent carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 202.05 for CHBrN) .

- X-ray Crystallography : SHELX software can resolve crystal structures, confirming bond angles and hydrazine geometry .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : The bromine atom increases susceptibility to photodegradation; store in amber vials at –20°C.

- Moisture : Hydrazine groups are hygroscopic; use desiccants or anhydrous solvents during handling .

- Thermal stability : Decomposition occurs above 150°C, necessitating low-temperature reactions .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Catalyst selection : Pd(PPh) or PdCl(dppf) with KCO in THF/water (1:1) at 80°C achieves coupling with aryl boronic acids .

- Protecting groups : Temporary Boc protection of the hydrazine moiety prevents undesired coordination with palladium .

- Yield optimization : Microwave-assisted synthesis reduces reaction time (10–15 min vs. 12 hrs conventional) .

Q. How do computational methods predict the compound’s electronic properties and ligand interactions?

- DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis sets model electron density, showing strong electron-withdrawing effects from bromine and hydrazine, enhancing electrophilicity at C-6 .

- Molecular docking : AutoDock Vina predicts binding affinity to metalloenzymes (e.g., carbonic anhydrase) via hydrazine’s chelation capability .

Q. What are the challenges in synthesizing this compound derivatives for biological screening?

- Regioselectivity : Competing bromination at C-4 can occur; directing groups (e.g., methyl at C-3) mitigate this .

- Byproduct formation : Over-bromination or hydrazine over-substitution requires precise stoichiometry (1:1.2 substrate:bromine ratio) .

- Scalability : Batch-to-batch variability in purity (>95% by HPLC) necessitates rigorous QC protocols .

Q. How do structural modifications of this compound impact its bioactivity?

- Methyl group at C-3 : Enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration in CNS drug candidates .

- Hydrazine substitution : Replacing hydrazine with acyl hydrazides increases protease resistance but reduces metal-binding capacity .

- Bromine vs. chlorine : Bromine’s larger atomic radius improves π-stacking in enzyme active sites, as shown in kinase inhibition assays .

Data Discrepancy Analysis

Q. Why do reported yields for this compound vary across studies?

- Bromination efficiency : Differences in brominating agents (NBS vs. Br) lead to 60–85% yields .

- Hydrazine purity : Technical-grade hydrazine (80% purity) vs. anhydrous (99%) impacts substitution efficiency .

- Workup methods : Aqueous extraction may lose polar intermediates, reducing isolated yields by 10–15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.